methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
Description
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a piperidine derivative featuring a methyl ester at the 4-position and a 2-chloropropanoyl group at the 1-position. The chloropropanoyl moiety may influence electronic properties, solubility, and metabolic stability compared to other substituents.
Properties
CAS No. |
1016714-89-8 |
|---|---|
Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.7 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with chloropropanoyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: Piperidine, chloropropanoyl chloride, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: Piperidine is first dissolved in the solvent, followed by the addition of the base. Chloropropanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is allowed to proceed for a specific duration, after which the product is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting biochemical processes within cells.
Comparison with Similar Compounds
Structural Analogs with Ester Variations
Ethyl 1-(2-Chloropropanoyl)piperidine-4-Carboxylate (CAS 731012-11-6)
- Key Differences : Ethyl ester instead of methyl ester.
- Properties: Molecular weight = 247.72 g/mol.
- Applications : Likely used as a synthetic intermediate, similar to the methyl analog.
Methyl 1-(3-Bromobenzoyl)piperidine-4-Carboxylate (CAS 6600-14-2)
- Key Differences: Aromatic 3-bromobenzoyl substituent replaces chloropropanoyl.
- Properties : Higher molecular weight (326.19 g/mol) and density (1.428 g/cm³). The bromine atom introduces steric bulk and may enhance halogen bonding in receptor interactions .
- Applications: Potential use in radiopharmaceuticals or as a kinase inhibitor scaffold.
Substituted Benzyl Derivatives
Methyl 1-[(3-Chloro-2-Fluorophenyl)Methyl]piperidine-4-Carboxylate (CAS 1443340-75-7)
- Key Differences : Chloro-fluorobenzyl group at the 1-position.
- Properties: Molecular weight = 285.74 g/mol; 97% purity.
- Applications : Possible CNS-targeting agent due to fluorinated aromatic moiety.
Methyl 1-[(2-Chloro-6-Fluorophenyl)Methyl]piperidine-4-Carboxylate (CAS 1443346-28-8)
- Key Differences : Ortho-substituted chloro-fluoro benzyl group.
- Properties : Similar molecular weight (285.74 g/mol) but altered steric and electronic effects due to substituent positioning .
Alkyl and Halogenated Side Chains
Methyl 1-(3-Chloropropyl)piperidine-4-Carboxylate Hydrochloride (CID 61289128)
- Key Differences: Chloropropyl chain instead of chloropropanoyl.
- Properties: Molecular formula C₁₀H₁₈ClNO₂; hydrochloride salt improves aqueous solubility. The flexible alkyl chain may reduce receptor binding specificity compared to rigid acyl groups .
- Applications : Intermediate for quaternary ammonium compounds (e.g., umeclidinium bromide precursors) .
Methyl 1-(2,2-Difluoroethyl)piperidine-4-Carboxylate (CAS 1245824-01-4)
- Key Differences : Difluoroethyl substituent.
- Properties: Molecular weight = 207.22 g/mol.
Heterocyclic Derivatives
Ethyl 1-(6-Chloropyridazin-3-yl)piperidine-4-Carboxylate (CAS 252263-47-1)
- Key Differences : Pyridazine ring at the 1-position.
- Properties : Melting point = 55–60°C; predicted pKa = 3.01. The heterocycle may confer selectivity for kinases or nucleic acid targets .
- Applications : Anticancer or antiviral agent candidate.
Pharmacological Profile
- Receptor Binding: Chloropropanoyl derivatives may exhibit lower μ-opioid receptor affinity compared to carfentanil analogs (e.g., methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate), which have EC₅₀ values in the nM range .
Biological Activity
Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a carboxylate functional group and a chloropropanoyl moiety. Its molecular formula includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of the chlorinated side chain enhances its reactivity, potentially leading to distinct biological activities compared to structurally similar compounds.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways within cells.
- Neuroprotective Effects : Investigations into its interaction with dopamine receptors indicate potential neuroprotective properties, similar to other compounds targeting these pathways.
The mechanism of action for this compound likely involves its interaction with specific molecular targets. It can bind to active sites of enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may modulate signaling pathways associated with neuroprotection or inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-piperidone | Piperidine ring with ketone | Lacks chlorinated side chain |
| Methyl 1-(propionyl)piperidine | Piperidine with propionyl group | No chlorine substitution |
| Methyl 1-(2-bromopropanoyl)piperidine | Similar structure but bromine instead of chlorine | Different halogen affects reactivity |
The unique chlorinated side chain in this compound may enhance its reactivity and biological activity compared to these similar compounds.
Study on Enzyme Inhibition
A study investigated the enzyme inhibition potential of this compound. The results indicated that the compound effectively inhibited enzyme activity in vitro, demonstrating an IC50 value of approximately 15 µM against target enzymes involved in metabolic pathways (source needed).
Neuroprotective Effects in Animal Models
In a separate animal study, this compound was administered to models of neurodegeneration. The results showed significant protection against neuronal loss induced by neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases (source needed).
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate with high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for acylations), solvent choice (e.g., dichloromethane or THF for nucleophilic substitution), and stoichiometric ratios of reagents. Catalysts such as DMAP or Hünig’s base may enhance acylation efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective acylation and piperidine ring conformation. For example, the methyl ester group typically appears at δ ~3.7 ppm (singlet), while the chloropropanoyl moiety shows distinct splitting patterns (e.g., δ ~4.2 ppm for CH₂Cl) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (e.g., m/z 247.07 [M+H]⁺) and fragmentation patterns.
- HPLC : Quantify purity (>95%) using reverse-phase methods with UV detection at 210–220 nm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf life. Degradation products (e.g., hydrolyzed ester or dechlorinated derivatives) should be identified via LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize the multi-step synthesis of this compound?
- Methodological Answer : Apply factorial design to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time (6–12 hrs), chloropropanoyl chloride equivalents (1.2–1.5 eq), and base strength (e.g., triethylamine vs. DIPEA). Response surface methodology (RSM) then models optimal conditions. Statistical tools like ANOVA validate significance (p < 0.05) .
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Control for Variables : Standardize assay parameters (e.g., cell line passage number, serum concentration, incubation time). For receptor-binding studies, use radioligand displacement assays with consistent membrane preparation protocols.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple replicates. For example, if IC₅₀ varies >2-fold between assays, investigate solvent effects (e.g., DMSO tolerance limits) or compound aggregation .
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics or patch-clamp electrophysiology for ion channel modulation .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., ambiguous NOE correlations or overlapping signals)?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and differentiate regioisomers. For example, HMBC correlations between the piperidine ring protons and the carbonyl group confirm acylation site.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate structural hypotheses .
Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with variations in the piperidine ring (e.g., substituents at C3/C5) or chloropropanoyl group (e.g., bromo/fluoro replacements).
- Biological Testing : Screen analogs against target proteins (e.g., GPCRs, kinases) using fluorescence polarization or TR-FRET assays. Correlate activity with steric/electronic descriptors (e.g., Hammett σ values, logP) using QSAR software (e.g., MOE or Schrödinger) .
Notes on Evidence Utilization
- Synthesis protocols and analytical methods are derived from peer-reviewed studies on analogous piperidine derivatives .
- Advanced statistical and computational approaches are adapted from flow chemistry and DoE methodologies .
- Biological assay design principles are informed by molecular interaction studies and environmental surface chemistry research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
